4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine is a complex organic compound that features a piperidine ring, a benzyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-benzylpiperidine with ethyl chloroformate to form the intermediate 4-(4-benzylpiperidine-1-carbonyl) chloride. This intermediate is then reacted with 6-ethoxypyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation over palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine or pyrimidine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting their biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine-1-carbonyl chloride: An intermediate in the synthesis of the target compound.
6-Ethoxypyrimidine: A simpler pyrimidine derivative used in the synthesis.
Uniqueness
4-(4-Benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-ethoxypyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-24-18-13-17(20-14-21-18)19(23)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKTGVMPDYCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.